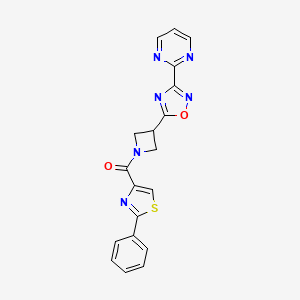
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H14N6O2S and its molecular weight is 390.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (2-Phenylthiazol-4-yl)(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications, particularly in oncology and cell proliferation disorders. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure combining thiazole, pyrimidine, and oxadiazole moieties, which are known for their diverse biological activities. The structural formula can be represented as follows:
Research indicates that compounds with similar structures often exhibit their biological effects through the inhibition of specific protein kinases. For instance, the compound is hypothesized to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which play crucial roles in cell cycle regulation and cancer proliferation .
Antitumor Activity
The compound has shown significant promise as an antitumor agent. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines. For instance:
These results suggest that the presence of the thiazole and pyrimidine rings is critical for enhancing the cytotoxic potency of the compound.
Inhibition of Cell Proliferation
The compound has been evaluated for its ability to inhibit cell proliferation in various assays. It was found to significantly reduce the proliferation rate of cancer cells by inducing apoptosis through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiazole and pyrimidine rings can greatly influence biological activity. For example, substituents that enhance electron density on aromatic rings tend to increase cytotoxicity. Compounds with halogen substitutions have shown particularly high activity due to their ability to stabilize interactions with target proteins .
Study 1: Anticancer Efficacy
In a recent study published in MDPI, a series of thiazole-pyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that compounds similar to our target compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
Study 2: Mechanistic Insights
A mechanistic study highlighted the role of the compound in modulating cell cycle checkpoints. The compound was shown to downregulate cyclin D1 levels and upregulate p21 expression in treated cancer cells, leading to cell cycle arrest at the G1 phase .
Propriétés
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2S/c26-19(14-11-28-18(22-14)12-5-2-1-3-6-12)25-9-13(10-25)17-23-16(24-27-17)15-20-7-4-8-21-15/h1-8,11,13H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPDMTQLFPLNNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)C4=NC(=NO4)C5=NC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














